molecular formula C6H12FNO B13041350 3-Fluoroazepan-4-ol

3-Fluoroazepan-4-ol

Cat. No.: B13041350
M. Wt: 133.16 g/mol
InChI Key: UXYBTCLTUJNXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoroazepan-4-ol is an organic compound with the molecular formula C6H12FNO. It belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing one nitrogen atom. The presence of a fluorine atom at the third position and a hydroxyl group at the fourth position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroazepan-4-ol typically involves the following steps:

    Starting Materials: The synthesis often begins with commercially available starting materials such as 3-fluoropropylamine and butyrolactone.

    Cyclization: The key step involves the cyclization of these starting materials under basic conditions to form the azepane ring.

    Hydroxylation: Introduction of the hydroxyl group at the fourth position can be achieved through selective oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoroazepan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming 3-fluoroazepane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 3-Fluoroazepan-4-one.

    Reduction: 3-Fluoroazepane.

    Substitution: Various substituted azepanes depending on the nucleophile used.

Scientific Research Applications

3-Fluoroazepan-4-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Fluoroazepan-4-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity to its molecular targets, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

    3-Chloroazepan-4-ol: Similar structure but with a chlorine atom instead of fluorine.

    3-Bromoazepan-4-ol: Contains a bromine atom at the third position.

    4-Hydroxyazepane: Lacks the fluorine atom but has a similar azepane ring structure.

Uniqueness: 3-Fluoroazepan-4-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-fluoroazepan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO/c7-5-4-8-3-1-2-6(5)9/h5-6,8-9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYBTCLTUJNXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CNC1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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